5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a compound that features a thiophene ring substituted with a sulfonamide group and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the thiophene and isoxazole rings make this compound suitable for use in organic electronics and photovoltaic devices.
Biology: It can be used as a probe to study biological processes involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The isoxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonamide group.
Muscimol: A GABA receptor agonist with an isoxazole ring.
Parecoxib: A COX-2 inhibitor with a similar isoxazole moiety.
Uniqueness
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of the thiophene, isoxazole, and sulfonamide groups, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and materials science applications .
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-3-4-10(16-7)17(13,14)12-6-9-5-11-15-8(9)2/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQILIBBSWKXUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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